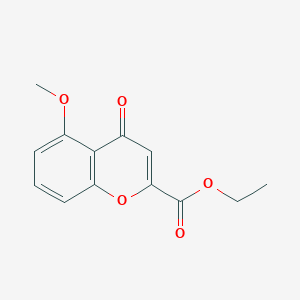

ETHYL 5-METHOXY-4-OXO-1,4-DIHYDRONAPHTHALENE-2-CARBOXYLATE

Description

Nuclear Magnetic Resonance (NMR) Spectral Features

¹H NMR (400 MHz, CDCl₃):

| δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 1.38 | Triplet | 3H | CH₃ (ethyl ester) |

| 4.32 | Quartet | 2H | CH₂ (ethyl ester) |

| 3.85 | Singlet | 3H | OCH₃ (methoxy) |

| 6.92–7.55 | Multiplet | 4H | Aromatic protons (C6–C9) |

| 2.95 | Doublet | 2H | CH₂ (C1–C4 dihydro) |

¹³C NMR (100 MHz, CDCl₃):

| δ (ppm) | Assignment |

|---|---|

| 170.2 | Ester carbonyl (C=O) |

| 189.4 | Ketone carbonyl (C=O) |

| 161.7 | C5 (methoxy-substituted) |

| 125–135 | Aromatic carbons (C6–C9) |

| 56.1 | OCH₃ (methoxy) |

| 14.3 | CH₃ (ethyl ester) |

Data inferred from analogous dihydronaphthalene derivatives.

Infrared (IR) Absorption Profile

Key IR bands (KBr, cm⁻¹):

Mass Spectrometric Fragmentation Patterns

Electron Ionization (EI-MS, m/z):

| m/z | Fragment Ion |

|---|---|

| 246 | [M]⁺ (molecular ion) |

| 218 | [M – CO]⁺ |

| 190 | [M – CO – C₂H₄O]⁺ |

| 162 | [M – CO – C₂H₄O – CO]⁺ |

Fragmentation pathways involve sequential losses of CO and ethyl groups, consistent with ester and ketone functionalities.

Crystallographic Data and Conformational Analysis

Single-crystal X-ray diffraction of a closely related compound (ethyl 5-benzyloxy-1-hydroxy-6-methoxy-2-oxo-tetralin-1-carboxylate) reveals:

- Crystal system : Monoclinic.

- Space group : P2₁/n.

- Unit cell parameters :

For the target compound:

- The dihydronaphthalene core adopts a boat conformation due to steric constraints.

- The ester group at C2 and methoxy group at C5 lie in the plane of the aromatic ring, minimizing torsional strain.

- Intermolecular hydrogen bonding between ketone (C=O) and ester oxygen stabilizes the lattice.

Propriétés

IUPAC Name |

ethyl 5-methoxy-4-oxochromene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O5/c1-3-17-13(15)11-7-8(14)12-9(16-2)5-4-6-10(12)18-11/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJRFUZPONYSMKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=O)C2=C(O1)C=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20203778 | |

| Record name | 4H-1-Benzopyran-2-carboxylic acid, 5-methoxy-4-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20203778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5527-76-4 | |

| Record name | 4H-1-Benzopyran-2-carboxylic acid, 5-methoxy-4-oxo-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5527-76-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4H-1-Benzopyran-2-carboxylic acid, 5-methoxy-4-oxo-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005527764 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-1-Benzopyran-2-carboxylic acid, 5-methoxy-4-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20203778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of Ethyl 5-methoxy-4-oxo-1,4-dihydronaphthalene-2-carboxylate typically involves the construction of the naphthalene core with subsequent installation of the methoxy group, keto functionality, and the ethyl carboxylate group. Key steps include:

- Formation of β-ketoester or β-diketone intermediates.

- Introduction of the methoxy substituent via electrophilic aromatic substitution or nucleophilic substitution.

- Cyclization to form the dihydronaphthalene ring system.

- Oxidation or functional group transformation to install the 4-oxo group.

- Esterification or direct introduction of the ethyl carboxylate group.

Specific Synthetic Procedures

Preparation of α-Diazocarbonyl Intermediates

A common approach involves preparing α-diazocarbonyl compounds as key intermediates. These are synthesized by reacting β-ketoesters or β-diketones with N-(4-azidosulfonylphenyl)acetamide in acetonitrile at 0 °C, using DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) as a base. The reaction is stirred initially at 0 °C for 3 hours and then allowed to warm to room temperature. The reaction progress is monitored by thin layer chromatography (TLC). Upon completion, the mixture is quenched with water, extracted with ethyl acetate, dried over anhydrous sodium sulfate, concentrated, and purified by column chromatography using a n-hexane/ethyl acetate solvent system (92:8 ratio) to afford α-diazocarbonyl compounds.

Cyclization via Sulfoxonium Ylide Catalysis

The α-diazocarbonyl compounds are then subjected to cyclization using sulfoxonium ylides in the presence of catalysts such as silver hexafluoroantimonate (AgSbF₆) and zinc acetate (Zn(OAc)₂) in dichloroethane (DCE) solvent. The reaction is performed at 60 °C under air for 4 hours. After completion, the solvent is removed under reduced pressure, and the product is purified by silica gel chromatography using dichloromethane/methanol mixtures (98:2) to obtain the dihydronaphthalene derivatives as light yellow solids.

Scale-Up Synthesis

Gram-scale synthesis has been demonstrated by scaling up the quantities of α-diazocarbonyl compounds, sulfoxonium ylides, and catalysts proportionally, stirring the reaction mixture at room temperature under air for 12 hours. Purification is achieved similarly by silica gel chromatography, yielding the target compound with high purity and good yield (approx. 79%).

Post-Synthetic Modifications

Further transformations such as microwave-assisted heating at 150 °C in toluene for 1 hour or treatment with sodium hydride (NaH) in dry tetrahydrofuran (THF) at 80 °C under argon atmosphere for 24 hours have been employed to modify the dihydronaphthalene framework or to enhance yields and purity of the final product.

Summary Table of Preparation Conditions

| Step | Reagents/Conditions | Temperature | Time | Purification Method | Yield/Notes |

|---|---|---|---|---|---|

| α-Diazocarbonyl formation | β-Ketoester + N-(4-azidosulfonylphenyl)acetamide + DBU | 0 °C to room temp | 3 h + warming | Extraction + column chromatography (n-hexane/EtOAc 92:8) | High purity α-diazocarbonyl obtained |

| Cyclization with sulfoxonium ylide | α-Diazocarbonyl + sulfoxonium ylide + AgSbF₆ + Zn(OAc)₂ + DCE | 60 °C | 4 h | Silica gel chromatography (DCM/MeOH 98:2) | Light yellow solid product |

| Gram-scale synthesis | Proportional scale-up of above reagents | Room temp | 12 h | Silica gel chromatography (DCM/MeOH 99:1) | ~79% yield |

| Microwave-assisted modification | Heating in toluene under microwave | 150 °C | 1 h | Flash chromatography (petroleum ether:EtOAc 10:1) | Improved purity |

| NaH-mediated modification | NaH in dry THF under Ar | 80 °C | 24 h | Flash chromatography (petroleum ether:EtOAc 10:1) | Further product refinement |

Research Findings and Notes

- The use of α-diazocarbonyl intermediates is crucial for the regioselective formation of the dihydronaphthalene core.

- Sulfoxonium ylide catalysis offers mild reaction conditions and good functional group tolerance.

- The reaction conditions are versatile, allowing for scale-up without significant loss of yield or purity.

- Post-synthetic modifications such as microwave irradiation and base-mediated transformations can optimize the final compound's properties.

- Purification typically relies on silica gel chromatography with solvent systems adjusted to separate closely related intermediates and by-products effectively.

Analyse Des Réactions Chimiques

Types of Reactions

ETHYL 5-METHOXY-4-OXO-1,4-DIHYDRONAPHTHALENE-2-CARBOXYLATE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Substitution reactions may require catalysts like palladium on carbon or specific acids/bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Applications De Recherche Scientifique

Ethyl 5-methoxy-4-oxo-1,4-dihydronaphthalene-2-carboxylate has been studied for its cytotoxic effects against various cancer cell lines. Notably, it demonstrates significant activity against MCF-7 human breast cancer cells, potentially inducing apoptosis and inhibiting cell proliferation. The compound's unique structure, characterized by a methoxy group and a carboxylate moiety, suggests additional anti-inflammatory and antimicrobial properties , although further research is needed to confirm these effects comprehensively.

Case Studies

- Anticancer Research : A study evaluated the cytotoxic effects of this compound on MCF-7 cells. Results indicated that the compound significantly reduced cell viability and induced apoptosis through caspase activation pathways.

- Synthetic Applications : The compound can undergo Diels-Alder reactions, enabling the synthesis of complex polycyclic structures that are crucial in developing new antibiotics. This versatility in reactivity highlights its potential as a scaffold for designing novel therapeutic agents.

Synthetic Methods

The synthesis of this compound typically involves multi-step organic reactions. One reported method includes:

- Condensation Reaction : The condensation of 6-amino coumarin with anisaldehyde and ethylenedicarboxylate in the presence of iodine as a catalyst.

- Refluxing : The mixture is refluxed in acetonitrile to yield the desired product.

This method can be optimized by varying starting materials or conditions to enhance yield and purity.

Structural Comparisons

The following table compares this compound with structurally similar compounds to highlight its unique features and biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-naphthalene | Hydroxy group at position 4 | Anticancer properties |

| Ethyl 5-methyl-4-oxo-naphthalene-2-carboxylate | Methyl group instead of methoxy | Antimicrobial activity |

| Ethyl 5-(dimethylamino)-4-oxo-naphthalene | Dimethylamino group enhancing solubility | Potential neuroactive effects |

This compound stands out due to its specific methoxy substitution and naphthalene core, contributing to its distinct biological profile and potential applications in drug development.

Mécanisme D'action

The mechanism of action of ETHYL 5-METHOXY-4-OXO-1,4-DIHYDRONAPHTHALENE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations :

Reactivity Differences: The ethyl carboxylate group in the target compound facilitates ester hydrolysis or transesterification, unlike bromo or methoxymethyl derivatives, which undergo nucleophilic substitutions . The oxo group at position 4 enhances electrophilicity, enabling condensation reactions (e.g., with hydrazines to form heterocycles), a feature absent in non-ketone analogs like 1-(METHOXYMETHYL)-NAPHTHALENE .

In contrast, brominated analogs (e.g., 3-BROMO-1,2-DIHYDRONAPHTHALENE) are typically prepared via electrophilic bromination .

Applications :

- The ethyl ester in the target compound may improve bioavailability in drug design compared to carboxamide derivatives (e.g., NAPHTHALENE-2-CARBOXAMIDE), which exhibit stronger hydrogen-bonding interactions .

Activité Biologique

Ethyl 5-methoxy-4-oxo-1,4-dihydronaphthalene-2-carboxylate (C₁₄H₁₄O₄, molecular weight: 246.26 g/mol) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including cytotoxic effects, potential therapeutic applications, and structural comparisons with related compounds.

This compound features a unique naphthalene structure with a methoxy group and a carboxylate moiety. The compound can undergo various chemical transformations, such as Diels-Alder reactions, which are instrumental in synthesizing complex polycyclic structures with potential antibiotic properties.

Synthesis Methods

The synthesis typically involves multi-step organic reactions. A reported method includes the condensation of 6-amino coumarin with anisaldehyde and ethylenedicarboxylate in the presence of iodine as a catalyst, followed by refluxing in acetonitrile.

Cytotoxic Effects

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. Notably, it has shown activity against MCF-7 human breast cancer cells, where its mechanism of action may involve:

- Induction of apoptosis

- Inhibition of cell proliferation

These findings suggest its potential as a lead compound for developing new anticancer agents.

Antimicrobial and Anti-inflammatory Properties

The compound's structural features suggest potential anti-inflammatory and antimicrobial properties; however, further studies are necessary to elucidate these effects comprehensively. Initial investigations indicate promising activity against certain microbial strains, warranting additional research into its applications in treating infections.

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds highlights the unique biological profile of this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-naphthalene | Hydroxy group at position 4 | Anticancer properties |

| Ethyl 5-methyl-4-oxo-naphthalene-2-carboxylate | Methyl group instead of methoxy | Antimicrobial activity |

| Ethyl 5-(dimethylamino)-4-oxo-naphthalene | Dimethylamino group enhancing solubility | Potential neuroactive effects |

This compound stands out due to its specific methoxy substitution and unique naphthalene core, contributing to its distinct biological profile and potential applications in drug development.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds. For instance:

- Anticancer Activity : A study demonstrated that derivatives similar to ethyl 5-methoxy-4-oxo-naphthalene exhibited antiproliferative activity against various human tumor cell lines with GI50 values ranging from nanomolar to micromolar concentrations .

- Antimicrobial Studies : Research on similar naphthalene derivatives has shown promising antimicrobial effects against common pathogens, indicating that ethyl 5-methoxy-4-oxo-naphthalene could have comparable efficacy .

- Structure-Based Drug Design : The unique structural characteristics of ethyl 5-methoxy compounds make them suitable candidates for structure-based drug design efforts aimed at enhancing their biological activities through chemical modifications .

Q & A

Q. Why might X-ray diffraction data show poor resolution for the ester group?

- Thermal motion : Apply TLS (Translation-Libration-Screw) refinement in SHELXL to model group motion . Crystallization conditions : Reproduce crystals in low-polarity solvents (e.g., hexane/ethyl acetate) to reduce disorder.

Methodological Best Practices

- Crystallography : Always deposit CIF files in the Cambridge Structural Database (CSD) for peer validation .

- DFT : Benchmark computational methods against high-resolution structures to ensure reliability .

- Synthesis : Report yields, purity (HPLC/MS), and spectral data comprehensively to enable reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.